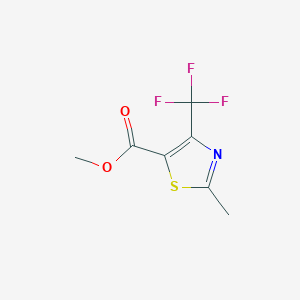

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The trifluoromethyl group attached to the thiazole ring increases the compound's electronegativity and can significantly affect its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves reactions with various precursors such as thioamides, bromopyruvate, and isocyanates. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates was explored using methyl 3-substituted 3-bromo-2-isocyanoacrylates (BICA) with hydrogen sulfide . These methods highlight the versatility of thiazole chemistry and the potential for synthesizing a wide range of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by X-ray diffraction, and the molecular geometry was optimized using DFT methods . The molecular electrostatic potential (MEP) map exhibits negative potential sites on electronegative atoms and positive potential sites around hydrogen atoms, confirming the hydrogen bonding sites in the molecule .

Chemical Reactions Analysis

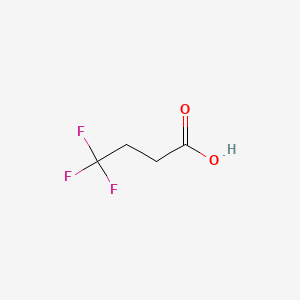

Thiazole derivatives can undergo various chemical reactions, including anti-Michael addition, condensation, and dehydration. For instance, the synthesis of 4-hydroxy-1,3-thiazoline and thiazole derivatives from trifluoro precursors involved anti-Michael addition and condensation with thioamides . Dehydration of hydroxythiazoline derivatives can also lead to the formation of thiazole compounds . These reactions are crucial for the functionalization and diversification of thiazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electronegative groups such as trifluoromethyl can lead to unique properties like short intermolecular F–F contacts . Theoretical calculations, including DFT, are used to predict properties such as vibrational frequencies, chemical shifts, and non-linear optical properties . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in materials science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives are a critical focus in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been identified as having antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory properties, among others. The structural versatility of thiazole allows for its incorporation into various therapeutic agents, offering a wide range of pharmacological activities and opportunities for structural modification (Sharma et al., 2019).

Synthesis and Transformation of Thiazole Derivatives

The synthesis of thiazole derivatives is a key area of research, with numerous methodologies developed to create a variety of biologically active compounds. These synthetic strategies often focus on introducing various functional groups into the thiazole core, enabling the exploration of novel pharmacological activities. Such derivatives have been explored for their potential in treating diseases, including cancer, microbial infections, and inflammatory conditions (Abdurakhmanova et al., 2018).

Thiazolidinediones and Their Medicinal Perspective

Thiazolidinediones, a class of compounds containing the thiazole ring, have been studied extensively for their antimicrobial, antitumor, and antidiabetic properties. This research highlights the potential of thiazole derivatives in developing new therapeutic agents for various clinical disorders. The versatility and effectiveness of thiazolidinediones underscore the significance of thiazole derivatives in drug discovery and development (Singh et al., 2022).

Xylan Derivatives and Applications

While not directly related to Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, research on xylan derivatives demonstrates the broader context of chemical modification in producing biopolymers with specific properties for diverse applications. These applications range from drug delivery to antimicrobial agents, highlighting the importance of chemical modifications in developing new materials and therapeutic agents (Petzold-Welcke et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-3-11-5(7(8,9)10)4(14-3)6(12)13-2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUUHXWDJXFEPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377737 |

Source

|

| Record name | Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

CAS RN |

847755-88-8 |

Source

|

| Record name | Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)